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Compound of Interest

Compound Name: 4'-Fluoro-3'-nitroacetophenone

Cat. No.: B108681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-Fluoro-3'-nitroacetophenone is a substituted acetophenone derivative that serves as a

versatile building block in organic synthesis, particularly in the development of novel

pharmaceutical agents. Its trifunctional nature, featuring a reactive ketone, an electron-

withdrawing nitro group, and a fluorine atom, makes it a valuable precursor for a variety of

heterocyclic and carbocyclic structures. This guide provides a comprehensive overview of its

molecular structure, physicochemical properties, synthesis, and its role in the development of

therapeutic agents, specifically as a scaffold for inhibitors of the Trypanosoma cruzi

proteasome, a key target in the fight against Chagas disease.

Molecular Structure and Properties
4'-Fluoro-3'-nitroacetophenone, with the chemical formula C₈H₆FNO₃, is a crystalline solid at

room temperature.[1][2] The presence of the fluorine atom and the nitro group significantly

influences its chemical reactivity and biological activity.
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Property Value Reference

Molecular Formula C₈H₆FNO₃ [1][3]

Molecular Weight 183.14 g/mol [1][3]

CAS Number 400-93-1 [1][3]

Appearance Light yellow crystalline powder [1]

Melting Point 47-51 °C [1]

Boiling Point 118-120 °C at 0.8 mmHg [1]

Solubility Soluble in Methanol [1]

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):[1]

δ 8.57-8.66 (m, 1H)

δ 8.20-8.26 (m, 1H)

δ 7.39 (t, J=9.30 Hz, 1H)

δ 2.64 (s, 3H)

Infrared (IR) Spectroscopy: While specific experimental IR data with peak assignments for 4'-
Fluoro-3'-nitroacetophenone is not readily available in the public domain, characteristic

absorption bands can be predicted based on its functional groups:

C=O (ketone): Strong absorption band around 1680-1700 cm⁻¹

NO₂ (nitro group): Two strong absorption bands around 1500-1560 cm⁻¹ (asymmetric

stretch) and 1345-1385 cm⁻¹ (symmetric stretch)

C-F (aryl fluoride): Absorption band in the region of 1100-1250 cm⁻¹

C-H (aromatic): Stretching vibrations above 3000 cm⁻¹
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Mass Spectrometry (Predicted):[4] The following m/z values are predicted for various adducts

of 4'-Fluoro-3'-nitroacetophenone:

Adduct Predicted m/z

[M+H]⁺ 184.04045

[M+Na]⁺ 206.02239

[M-H]⁻ 182.02589

[M]⁺ 183.03262

Experimental Protocols
Synthesis of 4'-Fluoro-3'-nitroacetophenone
A common and effective method for the synthesis of 4'-Fluoro-3'-nitroacetophenone is the

nitration of 4'-fluoroacetophenone using a mixture of nitric acid and sulfuric acid.[1]

Materials:

4'-Fluoroacetophenone

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Ethyl Acetate (EtOAc)

Hexane

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel (100-200 mesh)

Ice

Procedure:[1]
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In a flask maintained at -15 °C, dissolve 4'-fluoroacetophenone (1.0 eq) in concentrated

sulfuric acid.

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid

dropwise to the reaction mixture, ensuring the temperature does not rise above -10 °C.

Stir the reaction mixture at -15 °C for approximately 80 minutes.

Pour the reaction mixture into a beaker containing ice-cold water.

Extract the aqueous mixture with ethyl acetate.

Combine the organic layers and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate and hexane as the eluent to yield 4'-Fluoro-3'-nitroacetophenone as a light yellow

solid.
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Caption: Synthetic workflow for 4'-Fluoro-3'-nitroacetophenone.

Biological Significance and Signaling Pathways
4'-Fluoro-3'-nitroacetophenone serves as a key intermediate in the synthesis of inhibitors

targeting the proteasome of Trypanosoma cruzi, the parasite responsible for Chagas disease.
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[5] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins,

a critical process for cell cycle regulation, stress response, and overall cellular homeostasis in

eukaryotes.[6][7] Inhibition of the parasite's proteasome leads to an accumulation of

polyubiquitinated proteins, disrupting these essential cellular processes and ultimately leading

to parasite death.[6]

The Ubiquitin-Proteasome System in Trypanosoma cruzi
The ubiquitin-proteasome system (UPS) is a highly regulated pathway for protein degradation.

Proteins targeted for degradation are first tagged with a chain of ubiquitin molecules through

the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-

conjugating enzyme (E2), and a ubiquitin ligase (E3).[6][7] The polyubiquitinated protein is then

recognized and degraded by the 26S proteasome.
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Caption: Inhibition of the T. cruzi Ubiquitin-Proteasome Pathway.
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Conclusion
4'-Fluoro-3'-nitroacetophenone is a chemical intermediate of significant interest to the

medicinal chemistry and drug development community. Its well-defined synthesis and versatile

reactivity provide a foundation for the creation of complex molecular architectures with potent

biological activities. The successful application of this scaffold in the development of

Trypanosoma cruzi proteasome inhibitors highlights its potential in the ongoing search for new

and effective treatments for neglected tropical diseases like Chagas disease. Further

exploration of derivatives based on this core structure may lead to the discovery of additional

therapeutic agents with novel mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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